molecular formula C18H23F3N2O2 B12231515 2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine

2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine

Cat. No.: B12231515
M. Wt: 356.4 g/mol
InChI Key: QLHQMNYAYQVGFV-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is a complex organic compound featuring a piperidine ring, a morpholine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions . The final coupling of the piperidine and morpholine rings with the trifluoromethyl-substituted phenyl group is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}pyridine
  • 2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine

Uniqueness

2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is unique due to the presence of both piperidine and morpholine rings, as well as the trifluoromethyl-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23F3N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

piperidin-1-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)15-6-4-5-14(11-15)12-22-9-10-25-16(13-22)17(24)23-7-2-1-3-8-23/h4-6,11,16H,1-3,7-10,12-13H2

InChI Key

QLHQMNYAYQVGFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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